BenchChemオンラインストアへようこそ!

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4) is a heterocyclic building block featuring a fused pyrrole-pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 7-position. With a molecular weight of 167.59 g/mol, a predicted logP of 1.6, and a melting point of 125–130 °C, this compound serves as a critical intermediate in the synthesis of numerous kinase inhibitors, including tofacitinib, ruxolitinib, and delgocitinib.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 7781-10-4
Cat. No. B141025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS7781-10-4
Synonyms4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine;  NSC 102340
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=CN=C2Cl
InChIInChI=1S/C7H6ClN3/c1-11-3-2-5-6(8)9-4-10-7(5)11/h2-4H,1H3
InChIKeyBJGDLOLPALCTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4): Structural Identity and Core Procurement Profile


4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4) is a heterocyclic building block featuring a fused pyrrole-pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 7-position [1]. With a molecular weight of 167.59 g/mol, a predicted logP of 1.6, and a melting point of 125–130 °C, this compound serves as a critical intermediate in the synthesis of numerous kinase inhibitors, including tofacitinib, ruxolitinib, and delgocitinib . Its structural configuration provides a reactive chlorine handle for nucleophilic aromatic substitution (SNAr) while the 7-methyl group acts as a transient protecting group in multi-step synthetic routes . Commercially available purities range from 95% to ≥99% (LC-MS) across major vendors [2].

Why Generic 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Cannot Replace 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine in Key Synthetic Routes


The 7-methyl group in 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not merely an inert substituent; it plays a decisive role in controlling regioselectivity during subsequent functionalization steps. In the synthesis of tofacitinib, the 7-methyl group serves as a protecting group for the pyrrole nitrogen, preventing N-7 alkylation during the introduction of the tosyl leaving group [1]. After the critical 4-amino displacement and piperidine coupling steps are completed, the methyl group can be removed under controlled conditions to yield the final 7H-pyrrolo[2,3-d]pyrimidine scaffold. Using the des-methyl analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) directly would lead to competitive N-7 vs. N-1 alkylation, generating regioisomeric mixtures and reducing synthetic efficiency [2]. Furthermore, the 7-methyl group alters the electronic properties of the pyrimidine ring, modulating the reactivity of the 4-chloro leaving group in SNAr reactions compared to the 7-H analog [3]. These differences make the two compounds non-interchangeable in multi-step pharmaceutical syntheses.

Quantitative Differentiation Evidence: 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine vs. Structural Analogs


Ionization Constant (pKa) Determines Reactivity and Handling Conditions Compared to the 7-H Analog

The experimental pKa of 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, determined by UV spectrophotometric titration and reported in the IUPAC Digitized pKa Dataset, provides a quantitative basis for understanding its protonation state under synthetic and biological conditions [1]. While the pKa of the 7-H analog (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is not available from the same dataset for direct comparison, the predicted pKa of the target compound (3.16 ± 0.30) indicates that it exists predominantly in the neutral form at physiological pH, which influences its solubility, extraction behavior, and reactivity . This contrasts with more basic pyrrolo[2,3-d]pyrimidine analogs bearing amino substituents, which have higher pKa values and different partitioning characteristics.

Medicinal Chemistry Synthetic Methodology Physicochemical Characterization

Intramolecular Cyclization Efficiency Differs Significantly from 2-Methylsulfonyl and 2-Amino Derivatives

Williams et al. (1997) investigated the intramolecular cyclization of 5-(aminooxyethyl)-substituted pyrrolo[2,3-d]pyrimidines to form tricyclic oxazepine systems [1]. The study explicitly compared three derivatives: the 4-chloro-7-methyl-2-methylsulfonyl analog (compound 30) underwent efficient cyclization to give the desired tricyclic product 33; the 4-chloro-7-methyl analog (compound 31, the target compound without the 2-methylsulfonyl group) was less effective in cyclization; and the 2-amino derivative (compound 32) failed to cyclize entirely. This data demonstrates that the 4-chloro-7-methyl scaffold provides intermediate cyclization reactivity—superior to the 2-amino analog but inferior to the 2-methylsulfonyl analog—making it a tunable intermediate when moderate reactivity is desired.

Nucleoside Chemistry Cyclization Reactions Tricyclic Pyrrolopyrimidine Synthesis

Ultraviolet Absorption Properties and pKa Values Characterized Against 4-Amino and 4-Thione Derivatives

Hammer et al. (1965) reported the synthesis and characterization of 4-substituted-7-methylpyrrolo[2,3-d]pyrimidines, including the target compound (IV), its 4-amino analog (V), and 4-thione analog (VI) [1]. Ultraviolet absorption data and pKa values were experimentally determined for all three compounds, providing a quantitative basis for distinguishing the 4-chloro derivative from its substituted analogs. The chlorine substituent at position 4 produces distinct UV spectral shifts and pKa values compared to the amino and thione derivatives, enabling unambiguous identification and purity assessment via UV-Vis spectroscopy. These data are particularly relevant for quality control and analytical method development in procurement settings.

Analytical Chemistry Spectrophotometry Nucleic Acid Derivatives

Vendor Purity Specifications: Benchmarking Against Commercially Available Analogs

Commercially available 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is offered at purity levels up to 99%+ (LC-MS) by vendors such as Adamas and Beyotime [1], while standard purity specifications for related analogs like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine are typically 95-97% . The availability of higher-purity material (≥99%) with documented LC-MS certification provides procurement advantage for applications requiring minimal impurity interference, such as kinase inhibitor lead optimization and GMP intermediate preparation.

Chemical Procurement Quality Control Analytical Chemistry

Procurement-Driven Application Scenarios for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4)


Tofacitinib and JAK Inhibitor Intermediate Synthesis

4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is the preferred starting material for the synthesis of tofacitinib citrate, a blockbuster JAK inhibitor for rheumatoid arthritis [5]. The 7-methyl group serves as a protecting group for the pyrrole nitrogen during the introduction of the 4-amino substituent, preventing undesired N-7 alkylation and ensuring regiochemical fidelity . The 4-chloro leaving group undergoes efficient SNAr displacement with N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a key coupling step that has been systematically optimized in the literature [5]. This established synthetic route makes the compound a high-demand intermediate for generic tofacitinib manufacturing.

Tricyclic Pyrrolopyrimidine Construction via Intramolecular Cyclization

As demonstrated by Williams et al. (1997), 5-(aminooxyethyl)-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes intramolecular cyclization to form tricyclic oxazepine systems, albeit with lower efficiency than its 2-methylsulfonyl analog [5]. This intermediate reactivity profile is valuable when milder reaction conditions or lower conversion rates are desired to control by-product formation. The resulting tricyclic scaffolds serve as conformationally constrained analogs of N6-hydroxyadenine with applications in nucleic acid base-pairing studies.

Kinase Inhibitor Library Synthesis via 4-Amino Derivatization

The 4-chloro group of the target compound is a versatile handle for generating diverse 4-alkylamino-7-methylpyrrolo[2,3-d]pyrimidine libraries, as described in the synthesis of tubercidin analogs [5]. These libraries are screened against kinase targets including CDK7, CDK9, PI3Kα, and FLT3, where IC50 values for derived compounds range from 5,800 nM to 10,000 nM depending on the specific substitution pattern . The 7-methyl group provides a predictable scaffold that mimics the N-9 methyl group of adenine in ATP-binding pockets, making it a rational choice for kinase-focused library design.

High-Purity Pharmaceutical Intermediate Procurement for GMP Applications

With commercial availability at ≥99% purity (LC-MS) from multiple vendors [5], 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine meets the stringent purity requirements for GMP intermediate procurement. Its established use in FDA-approved drug syntheses (tofacitinib, delgocitinib) and the availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data make it a low-risk procurement choice for pharmaceutical development organizations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.